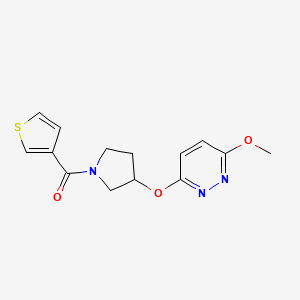

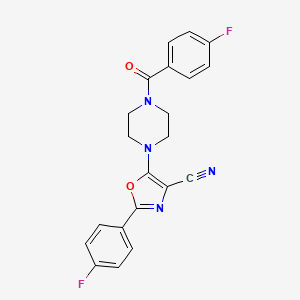

![molecular formula C22H21ClN2O4S B2868047 8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-99-6](/img/structure/B2868047.png)

8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

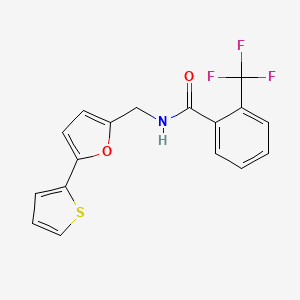

The molecular structure of this compound is complex, with several rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a bicyclic structure containing oxygen and nitrogen atoms . The benzenesulfonyl group is a common functional group in organic chemistry, consisting of a benzene ring attached to a sulfonyl group. The 6-chloroquinolin-4-yl group is a quinoline ring, which is a type of heterocyclic aromatic compound, with a chlorine atom attached at the 6-position .Aplicaciones Científicas De Investigación

Aziridination and Cycloaddition Reactions

This compound has been explored for its role in aziridination and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of diazadispirodecanes and triazadispirododecanes through aziridination using specific quinazolin-4(3H)-ones demonstrates the compound's utility in creating structurally complex and stereochemically defined scaffolds, which are valuable in medicinal chemistry and material science (Albar, Fawcett, & Russell, 1997).

Crystal Structure Analysis

Research on the crystal structure of related 1,4-dioxa-8-azaspiro derivatives has revealed insights into the molecular geometry, intramolecular interactions, and the stability of these compounds. Studies have shown how the dioxa-2-azaspiro ring adopts a planar configuration, contributing to the molecule's overall conformation and potential reactivity (Fun, Quah, Huang, & Yu, 2011).

Spiroketalization and Orientational Effects

The influence of substituent groups on the course of spiroketalization reactions has been another area of research. Studies have demonstrated how the phenylsulfonyl group can affect the thermal cyclization process, leading to the preferential formation of specific stereoisomers. This knowledge is crucial for the design and synthesis of novel compounds with desired stereochemical properties (Alzérreca, Avilés, Collazo, & Prieto, 1990).

Phosphazene Derivatives

The compound's framework has been utilized in the synthesis of phosphazene derivatives, showcasing its versatility in forming compounds with potential applications in materials science and as ligands in coordination chemistry. The synthesis of spiro-crypta phosphazene derivatives highlights the compound's role in creating multifunctional materials with unique chemical and physical properties (Kılıç et al., 2009).

Synthesis of Spiroacetal Enol Ethers

The stereoselective synthesis of spiroacetal enol ethers from this compound underlines its importance in organic synthesis, particularly in the creation of enol ethers with specific stereochemistry. This research contributes to the development of methodologies for synthesizing complex molecular architectures, which are significant in the discovery of new drugs and materials (Toshima, Aramaki, Yoshinori, Inamura, & Ichihara, 1998).

Propiedades

IUPAC Name |

8-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c23-16-6-7-19-18(14-16)21(25-10-8-22(9-11-25)28-12-13-29-22)20(15-24-19)30(26,27)17-4-2-1-3-5-17/h1-7,14-15H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSROBGCFVANLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2867974.png)

![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)

![N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2867983.png)

![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)